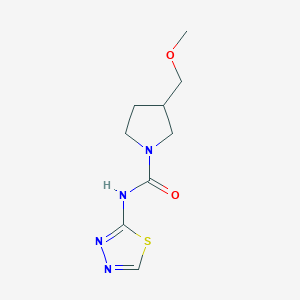
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate is a chemical compound that has been widely studied in the scientific community for its potential application in various fields. This compound is also known as BPNB and is a member of the benzoate ester family. The chemical structure of BPNB is composed of a benzene ring with a benzyloxy group attached to it, a methyl group attached to the benzene ring, and a nitro group attached to the benzoate ester.
Mécanisme D'action
The mechanism of action of BPNB is based on its chemical structure and its ability to selectively bind to metal ions. BPNB contains a benzene ring with a benzyloxy group attached to it, which acts as a chromophore. The nitro group attached to the benzoate ester also contributes to the fluorescence properties of BPNB. When BPNB binds to a metal ion, the resulting complex undergoes a change in its electronic properties, resulting in a fluorescence signal that can be detected.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic at low concentrations and has been used in various cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPNB is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of BPNB is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Orientations Futures
There are several future directions for the study of BPNB. One potential application is its use as a fluorescent probe for the detection of metal ions in living cells. Another potential direction is the synthesis of BPNB derivatives with improved fluorescence properties or selectivity for certain metal ions. Finally, BPNB could also be studied for its potential use in other fields such as materials science and catalysis.
Méthodes De Synthèse
BPNB can be synthesized through a series of chemical reactions. One of the most common methods is the esterification of 4-(benzyloxy)phenol with 4-methyl-3-nitrobenzoic acid using a catalyst such as sulfuric acid. The resulting product is then purified through various methods such as recrystallization and column chromatography.
Applications De Recherche Scientifique
BPNB has been studied for its potential use in various scientific fields. One of the main applications of BPNB is as a fluorescent probe for the detection of metal ions. BPNB has been found to selectively bind to certain metal ions such as copper and nickel, resulting in a fluorescence signal that can be detected using spectroscopic methods.
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-7-8-17(13-20(15)22(24)25)21(23)27-19-11-9-18(10-12-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKGYQIFCTNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)

![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)

![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)
![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)